tetranor-PGDM
Overview
Description
Tetranor-PGDM is a metabolite of prostaglandin D2, reflecting its biosynthesis in both mice and humans . Prostaglandin D2 is a cyclooxygenase product of arachidonic acid that plays a significant role in various physiological processes, including modulation of vascular, platelet, and leukocyte functions . This compound is an abundant urinary metabolite, making it a valuable biomarker for studying prostaglandin D2 production and related biological activities .
Mechanism of Action
Target of Action
Tetranor-PGDM is a metabolite of Prostaglandin D2 (PGD2) and its primary targets are the D prostanoid receptors . These receptors play a crucial role in modulating vascular, platelet, and leukocyte function .
Mode of Action
This compound, being a metabolite of PGD2, reflects the biosynthesis of PGD2 in the body . It is produced by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . Both enzymes may form PGD2 in vitro, but it is unclear which PGDS enzyme predominates under varied conditions in vivo .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of arachidonic acid to PGD2 by the cyclooxygenase (COX) enzyme . This PGD2 is then metabolized to form this compound, which is detectable in human and mouse urine .
Pharmacokinetics
It is known that this compound is a major metabolite of pgd2 that is detectable in human and mouse urine . This suggests that it is excreted from the body through the urinary system.
Result of Action
The action of this compound reflects the biosynthesis of PGD2 in the body . In the brain, PGD2 produces normal physiological sleep and lowering of body temperature . Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, urinary levels of this compound were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . .
Biochemical Analysis
Biochemical Properties
Tetranor-PGDM reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes and proteins, including cyclooxygenase (COX), which is involved in its formation from arachidonic acid .
Cellular Effects
This compound influences cell function by modulating vascular, platelet, and leukocyte function in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of D prostanoid receptors (DPs), which mediate the vasorelaxant and bronchodilator effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the levels of this compound and a related PGD2 metabolite in human urine were found to be 1.5 ± 0.3 and 0.6 ± ng/mg creatinine, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The assay exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .
Metabolic Pathways
This compound is involved in the metabolic pathways of PGD2. It interacts with enzymes such as COX-1 and COX-2, which are involved in its formation from arachidonic acid .
Transport and Distribution
It is known that it is detectable in human and mouse urine, indicating that it is excreted from the body through the urinary system .
Subcellular Localization
Given its role as a metabolite of PGD2, it is likely to be found in the cytoplasm where it can interact with various enzymes and proteins involved in its metabolic pathway .
Preparation Methods
The preparation of tetranor-PGDM involves the enzymatic conversion of prostaglandin D2. This process can be studied using mass spectrometry to identify the metabolite in mouse and human urine .
Chemical Reactions Analysis
Tetranor-PGDM, being a metabolite, primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is formed from prostaglandin D2 through the action of cyclooxygenase enzymes . The major product formed from these reactions is this compound itself, which can be detected in urine samples . Common reagents and conditions used in these reactions include the use of cyclooxygenase inhibitors to study the suppression of prostaglandin D2 and its metabolites .
Scientific Research Applications
Tetranor-PGDM has several scientific research applications:
Biomarker for Disease: Elevated levels of this compound in urine have been associated with various diseases, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.
Pharmacological Studies: It is used to study the effects of prostaglandin D2 and its role in inflammation, bronchoconstriction, and vascular functions.
Comparison with Similar Compounds
Tetranor-PGDM is unique in its role as a metabolite of prostaglandin D2. Similar compounds include other prostaglandin metabolites such as tetranor-PGEM, tetranor-PGFM, and tetranor-PGAM . These metabolites also reflect the biosynthesis of their respective prostaglandins and are used as biomarkers in various research studies .
Biological Activity
Tetranor-PGDM (11,15-dioxo-9alpha-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a significant metabolite derived from prostaglandin D2 (PGD2), which plays a crucial role in various biological processes, particularly in the context of inflammation and allergic responses. This article delves into the biological activity of this compound, focusing on its diagnostic potential, physiological implications, and its role in various diseases.
Overview of this compound
This compound is primarily excreted in urine and serves as a biomarker for PGD2 metabolism. It is produced through the enzymatic activity of cyclooxygenase (COX) enzymes and reflects the biosynthesis of PGD2 in both humans and mice. The compound has been identified as an important indicator of mast cell activity and is linked to several pathological conditions.
Biological Activity and Mechanism
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Mast Cell Activation :
- This compound levels correlate with mast cell accumulation and activation, particularly in allergic conditions. Studies have shown that urinary levels of this compound significantly increase in response to food allergies, indicating its potential as a diagnostic marker for monitoring allergic reactions .
- In murine models, increased urinary this compound levels were associated with heightened intestinal mast cell numbers and severity of allergic symptoms .
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Inflammatory Response :
- This compound is also implicated in the inflammatory response to various stimuli. For instance, administration of lipopolysaccharides (LPS) in human volunteers resulted in elevated levels of this compound alongside other inflammatory markers .
- The compound's production is modulated by COX-1 and COX-2 enzymes, with COX-1 playing a more significant role in its synthesis during inflammatory conditions .
Diagnostic Utility
This compound has emerged as a valuable biomarker for diagnosing food allergies and other inflammatory diseases:
- Food Allergy : High levels of urinary this compound have been consistently observed in patients with food allergies compared to healthy individuals or those with other allergic conditions such as asthma or atopic dermatitis . This specificity underscores its potential utility in clinical settings.
- Other Conditions : Elevated this compound levels have also been reported in patients with Duchenne muscular dystrophy and aspirin-intolerant asthma, suggesting broader applications for this metabolite in diagnosing and monitoring various diseases .
Case Studies
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Food Allergy Assessment :
- In a study involving sensitized mice subjected to repeated oral challenges with ovalbumin (OVA), urinary this compound levels increased significantly with disease progression. This increase was positively correlated with allergic symptom severity and intestinal mast cell counts .
- Human studies corroborated these findings, revealing that patients with food allergies had markedly higher urinary this compound levels than controls .
- Inflammation Monitoring :
Data Tables
Properties
IUPAC Name |
8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBSPJILLFAIC-BZPMIXESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348012 | |
Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70803-91-7 | |
Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is tetranor-PGDM and what is its significance in research?
A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as this compound, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]
Q2: How is this compound produced in the body?
A: this compound is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []
Q3: Why is measuring urinary this compound levels considered a valuable tool in research?
A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]
Q4: Which diseases or conditions have been linked to altered urinary this compound levels?
A4: Research has found associations between elevated urinary this compound and various conditions, including:
- Food allergy: [, , ] Studies have shown a correlation between urinary this compound levels and the severity of allergic reactions to food. []
- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary this compound levels, suggesting chronic mast cell activation. []
- Muscular dystrophy: [, ] Urinary this compound is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []
- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []
Q5: What analytical techniques are commonly employed to measure this compound levels in urine?
A5: Several methods have been developed and validated for accurately quantifying urinary this compound levels:
- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring this compound.
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.
- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of this compound and other related metabolites like tetranor-PGEM. []
Q6: How reliable are these analytical methods for this compound measurement?
A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying this compound in urine samples. [, ]
Q7: Are there any limitations to using urinary this compound as a biomarker?
A7: While promising, there are some limitations:
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